molecular formula C13H22N4O2 B6289847 tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate CAS No. 2381149-47-7

tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate

Cat. No.: B6289847
CAS No.: 2381149-47-7
M. Wt: 266.34 g/mol
InChI Key: PGBAVLKWFQUTLC-JTQLQIEISA-N
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Description

tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate: is a synthetic organic compound that features a triazole ring and an azepane ring. Compounds with these structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate typically involves the following steps:

    Formation of the Azepane Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Triazole Ring: This is often done using click chemistry, specifically the Huisgen 1,3-dipolar cycloaddition between an azide and an alkyne.

    tert-Butyl Protection: The carboxylate group is protected using tert-butyl groups to prevent unwanted reactions during synthesis.

Industrial Production Methods

Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the triazole ring.

    Reduction: Reduction reactions could target the azepane ring or the triazole ring.

    Substitution: Various substitution reactions can occur, especially on the triazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield triazole N-oxides, while reduction could lead to partially or fully reduced triazole derivatives.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate can be used as a building block for more complex molecules.

Biology

In biological research, compounds with triazole and azepane rings are often studied for their potential as enzyme inhibitors or receptor ligands.

Medicine

Medicinal chemistry applications might include the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry

In industry, such compounds could be used in the synthesis of advanced materials or as intermediates in the production of other chemicals.

Mechanism of Action

The mechanism of action for tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate would depend on its specific biological target. Generally, compounds with triazole rings can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl (3S)-3-(1H-triazol-5-yl)piperidine-1-carboxylate
  • tert-Butyl (3S)-3-(1H-triazol-5-yl)morpholine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl (3S)-3-(1H-triazol-5-yl)azepane-1-carboxylate lies in its specific ring structure and the presence of both triazole and azepane rings, which may confer unique biological activities and chemical reactivity.

Properties

IUPAC Name

tert-butyl (3S)-3-(2H-triazol-4-yl)azepane-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-13(2,3)19-12(18)17-7-5-4-6-10(9-17)11-8-14-16-15-11/h8,10H,4-7,9H2,1-3H3,(H,14,15,16)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBAVLKWFQUTLC-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCCC(C1)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCCC[C@@H](C1)C2=NNN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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